molecular formula C22H24FIO2 B12809715 5-(4-Fluorophenyl)cyclohexane-1,3-dione;1-iodo-2,3,4,5-tetramethylbenzene

5-(4-Fluorophenyl)cyclohexane-1,3-dione;1-iodo-2,3,4,5-tetramethylbenzene

Cat. No.: B12809715
M. Wt: 466.3 g/mol
InChI Key: QBYQRXCXGJGODR-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)cyclohexane-1,3-dione: and 1-iodo-2,3,4,5-tetramethylbenzene are two distinct organic compounds. The former is a cyclohexane-1,3-dione derivative with a fluorophenyl group, while the latter is an iodinated aromatic compound with four methyl groups. These compounds are of interest in various fields of chemistry due to their unique structural features and reactivity.

Preparation Methods

5-(4-Fluorophenyl)cyclohexane-1,3-dione: can be synthesized through various synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with cyclohexane-1,3-dione under acidic conditions to form the desired product . Industrial production methods may involve similar reactions but optimized for large-scale synthesis, ensuring high yield and purity.

1-iodo-2,3,4,5-tetramethylbenzene: can be prepared by iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions to prevent over-iodination and ensure selective mono-iodination.

Chemical Reactions Analysis

5-(4-Fluorophenyl)cyclohexane-1,3-dione: undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or alkanes.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Major products depend on the specific reaction conditions and reagents used.

1-iodo-2,3,4,5-tetramethylbenzene: primarily undergoes substitution reactions due to the presence of the iodine atom. It can participate in:

    Nucleophilic substitution: The iodine can be replaced by nucleophiles such as hydroxide or amine groups.

    Coupling reactions: It can undergo coupling reactions like Suzuki or Heck coupling to form biaryl compounds.

Scientific Research Applications

5-(4-Fluorophenyl)cyclohexane-1,3-dione: is used in various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

1-iodo-2,3,4,5-tetramethylbenzene: is utilized in:

    Organic synthesis: As a precursor for the synthesis of more complex aromatic compounds.

    Material science: In the development of novel materials with unique electronic properties.

    Pharmaceutical research: As an intermediate in the synthesis of potential drug candidates.

Mechanism of Action

The mechanism of action for 5-(4-Fluorophenyl)cyclohexane-1,3-dione involves its interaction with various molecular targets, such as enzymes and receptors. The fluorophenyl group can enhance binding affinity and selectivity towards specific targets, influencing biological activity.

1-iodo-2,3,4,5-tetramethylbenzene: exerts its effects through its ability to undergo substitution reactions, forming new compounds with potential biological or material applications. The iodine atom plays a crucial role in these reactions, facilitating the formation of carbon-carbon or carbon-heteroatom bonds.

Comparison with Similar Compounds

5-(4-Fluorophenyl)cyclohexane-1,3-dione: can be compared with other cyclohexane-1,3-dione derivatives, such as:

  • 5-(4-Chlorophenyl)cyclohexane-1,3-dione
  • 5-(4-Methylphenyl)cyclohexane-1,3-dione

These compounds share similar structural features but differ in their substituents, affecting their reactivity and applications.

1-iodo-2,3,4,5-tetramethylbenzene: can be compared with other iodinated aromatic compounds, such as:

  • 1-iodo-2,3,5,6-tetramethylbenzene
  • 1-iodo-2,4,5-trimethylbenzene

These compounds have similar iodine substitution patterns but differ in the number and position of methyl groups, influencing their chemical behavior and applications.

Properties

Molecular Formula

C22H24FIO2

Molecular Weight

466.3 g/mol

IUPAC Name

5-(4-fluorophenyl)cyclohexane-1,3-dione;1-iodo-2,3,4,5-tetramethylbenzene

InChI

InChI=1S/C12H11FO2.C10H13I/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9;1-6-5-10(11)9(4)8(3)7(6)2/h1-4,9H,5-7H2;5H,1-4H3

InChI Key

QBYQRXCXGJGODR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C)I.C1C(CC(=O)CC1=O)C2=CC=C(C=C2)F

Origin of Product

United States

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